N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-14-12-16(6-9-25-14)28-10-7-15(8-11-28)13-26-19(29)20(30)27-18-5-3-2-4-17(18)21(22,23)24/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYULQXZRINHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O4, with a molecular weight of 396.4 g/mol. The structure features a piperidine ring substituted with a 2-methylpyridine group and an oxalamide moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 2034307-11-2 |
Although the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific cellular pathways. The compound may exhibit activity against various targets, including kinases and other enzymes involved in signal transduction pathways.
Potential Targets
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, similar to other oxalamide derivatives that have shown promise in cancer therapy.
- mTOR Pathway : The mechanistic pathways involving mTOR (mammalian target of rapamycin) are particularly relevant, as they play critical roles in cell growth and proliferation.
Biological Activity and Pharmacological Studies
Research has indicated that compounds with structural similarities to this compound demonstrate significant biological activity. For instance:
- Antitumor Activity : Compounds targeting the mTOR pathway have been shown to inhibit tumor growth in various cancer models.
- Cytotoxicity : In vitro studies have reported cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study A : A recent investigation into oxalamide derivatives revealed that modifications in the piperidine ring significantly enhanced their selectivity for mTOR inhibition (Sabatini et al., 2020) .
- Study B : Another study examined the effects of trifluoromethyl substitutions on the pharmacokinetic properties of related compounds, demonstrating improved bioavailability and reduced metabolism (Liu et al., 2010) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
